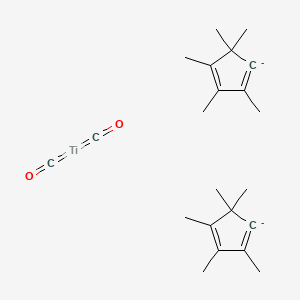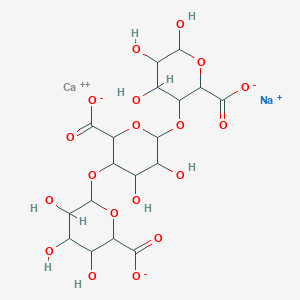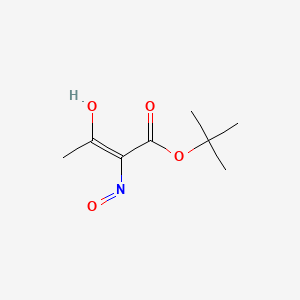
5-Chloroindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroindole is a 5-substituted indole . It undergoes electropolymerization to form a redox-active film consisting of a cyclic trimer and chains of linked cyclic trimer (polymer) . It is a potential positive allosteric modulator (PAM) of the 5-HT 3 receptor .
Synthesis Analysis
5-Chloroindole can be synthesized by using 3-chlorobenzaldehyde as a starting reagent . It undergoes electropolymerization to form a redox-active film consisting of a cyclic trimer and chains of linked cyclic trimer (polymer) .Molecular Structure Analysis
The molecular formula of 5-Chloroindole is C8H6ClN . Its average mass is 151.593 Da and its monoisotopic mass is 151.018875 Da .Chemical Reactions Analysis
5-Chloroindole undergoes electropolymerization to form a redox-active film consisting of a cyclic trimer and chains of linked cyclic trimer (polymer) .Physical And Chemical Properties Analysis
5-Chloroindole is a powder solid that appears off-white and is odorless . Its melting point ranges from 69 - 72 °C .Mechanism of Action
Safety and Hazards
Future Directions
5-Chloroindole has been used in the synthesis of dyestuffs in the presence of biocatalysts . It has also been used to study the biotransformation of substituted indoles to indican derivatives in the tissue cultures of Polygonum tinctorium . Furthermore, it has been identified as a relatively potent and selective positive allosteric modulator of the 5-HT₃ receptor . This suggests that 5-Chloroindole and its derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
CAS RN |
17433-32-1 |
|---|---|
Product Name |
5-Chloroindole |
Molecular Formula |
C12H10BrClO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





